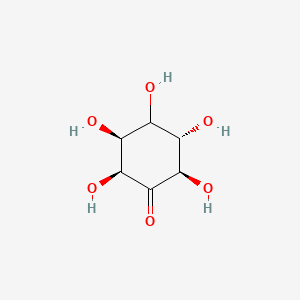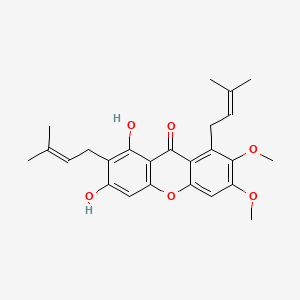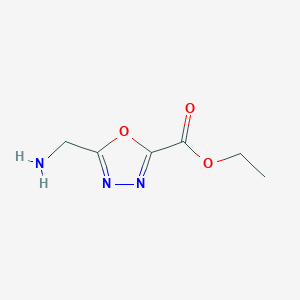
4,4'-ジ-O-メチルエラグ酸
概要
説明
4,4’-Di-O-methylellagic acid is a derivative of ellagic acid, a naturally occurring polyphenolic compound found in various fruits and nuts. This compound has garnered attention due to its potent biological activities, particularly its anticancer properties. It is known for its ability to inhibit cancer cell proliferation and induce cell cycle arrest .
科学的研究の応用
4,4’-Di-O-methylellagic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of polyphenolic compounds.
作用機序
Target of Action
4,4’-Di-O-methylellagic acid is a derivative of ellagic acid and has been reported to have significant effects on cancer cell proliferation . .
Mode of Action
The mode of action of 4,4’-Di-O-methylellagic acid involves its interaction with cancer cells. It has been reported to inhibit cancer cell proliferation and induce cell cycle arrest . This compound is particularly effective against colon cancer cells, even those resistant to the chemotherapeutic agent 5-fluoracil .
Biochemical Pathways
4,4’-Di-O-methylellagic acid has been found to modulate Wnt signaling, which might be involved in its potential antitumor action . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.
Result of Action
The result of the action of 4,4’-Di-O-methylellagic acid is the inhibition of cancer cell growth. It has been found to be 13-fold more effective than other compounds of the same family in inhibiting colon cancer cell proliferation . Moreover, it has been found to be very active against colon cancer cells resistant to the chemotherapeutic agent 5-fluoracil .
生化学分析
Biochemical Properties
4,4’-Di-O-methylellagic acid plays a crucial role in biochemical reactions. It has been reported to be the most effective compound in inhibiting colon cancer cell proliferation . It is very active against colon cancer cells resistant to the chemotherapeutic agent 5-fluoracil
Cellular Effects
4,4’-Di-O-methylellagic acid has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cancer cell proliferation and inducing cell cycle arrest . It also modulates some important cellular processes related to cancer .
Molecular Mechanism
The molecular mechanism of action of 4,4’-Di-O-methylellagic acid involves its interaction with the WNT16 signaling pathway . It modulates this pathway, which might be involved in its potential antitumor action .
Temporal Effects in Laboratory Settings
It has been reported to be very effective in inhibiting colon cancer cell proliferation .
Metabolic Pathways
準備方法
4,4’-Di-O-methylellagic acid can be synthesized from gallic acid through a series of chemical reactions. The process involves the oxidative coupling of gallic acid with o-chloranil to form ellagic acid, which is then methylated to produce 4,4’-Di-O-methylellagic acid . The detailed steps are as follows:
Oxidative Coupling: Gallic acid is treated with o-chloranil at low temperatures to form ellagic acid.
Methylation: Ellagic acid is then methylated using methyl iodide in the presence of a base to yield 4,4’-Di-O-methylellagic acid.
化学反応の分析
4,4’-Di-O-methylellagic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
類似化合物との比較
4,4’-Di-O-methylellagic acid is compared with other ellagic acid derivatives such as:
- 3,3’-Di-O-methylellagic acid
- 3,3’,4’-Tri-O-methylellagic acid
- Ellagic acid Among these, 4,4’-Di-O-methylellagic acid is noted for its superior anticancer activity, being 13-fold more effective than other compounds in inhibiting colon cancer cell proliferation . This uniqueness is attributed to its specific structural modifications, which enhance its biological activity.
特性
IUPAC Name |
7,14-dihydroxy-6,13-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-7-3-5-9-10-6(16(20)23-13(9)11(7)17)4-8(22-2)12(18)14(10)24-15(5)19/h3-4,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZIZVOUZTAPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C3C(=C1)C(=O)OC4=C3C(=CC(=C4O)OC)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















